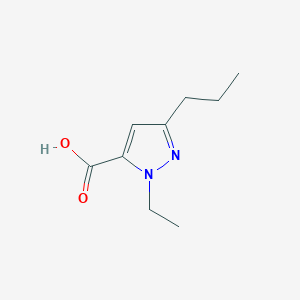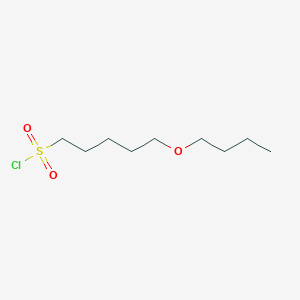
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of benzofuran derivatives, which are compounds containing a benzene ring fused to a furan ring. The presence of a chlorine atom and a methyl group on the benzofuran ring, along with a methylpropanone side chain, gives this compound distinct chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination and Methylation:
Attachment of the Methylpropanone Side Chain: The final step involves the attachment of the methylpropanone side chain through a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Where the reactions are carried out in a single vessel with controlled temperature and pressure.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for better control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
科学的研究の応用
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:
1-(5-Chloro-7-methylbenzofuran-2-yl)butan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(5-Chloro-7-methylbenzofuran-2-yl)-2-methylpropan-1-amine: Similar structure but with an amine group instead of a ketone.
1-(5-Chloro-7-methylbenzofuran-2-yl)ethanone: Similar structure but with a shorter side chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylpropanone side chain, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H13ClO2 |
|---|---|
分子量 |
236.69 g/mol |
IUPAC名 |
1-(5-chloro-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C13H13ClO2/c1-7(2)12(15)11-6-9-5-10(14)4-8(3)13(9)16-11/h4-7H,1-3H3 |
InChIキー |
ZIKWGTCVIYIVMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1OC(=C2)C(=O)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


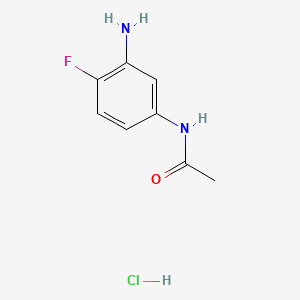
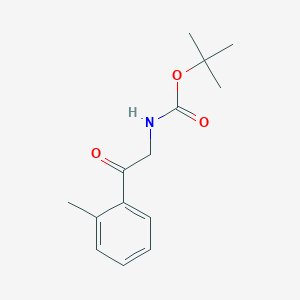
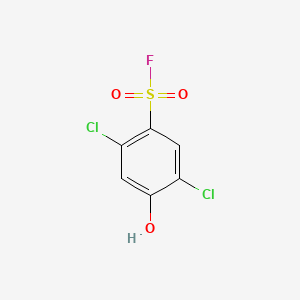
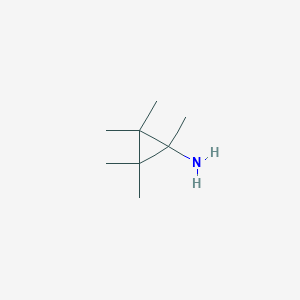
nitrosoamine](/img/structure/B13626181.png)
![Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)




